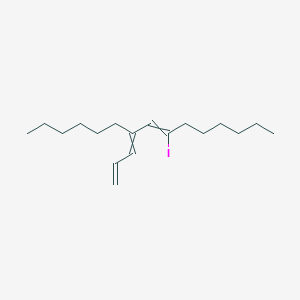
7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene: is an organic compound with the molecular formula C18H31I . It consists of 18 carbon atoms, 31 hydrogen atoms, and 1 iodine atom . This compound is notable for its unique structure, which includes an iodine atom and a prop-2-en-1-ylidene group attached to a pentadec-7-ene backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene typically involves the iodination of a suitable precursor compound. The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using automated reactors to ensure consistency and efficiency. The process may also include purification steps such as distillation or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted alkenes with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound may be used in biological studies to investigate the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can participate in halogen bonding, influencing the activity of target molecules. The prop-2-en-1-ylidene group may also interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
- 7-Bromo-9-(prop-2-EN-1-ylidene)pentadec-7-ene
- 7-Chloro-9-(prop-2-EN-1-ylidene)pentadec-7-ene
- 7-Fluoro-9-(prop-2-EN-1-ylidene)pentadec-7-ene
Comparison: Compared to its bromine, chlorine, and fluorine analogs, 7-Iodo-9-(prop-2-EN-1-ylidene)pentadec-7-ene is unique due to the presence of the iodine atom, which is larger and more polarizable. This results in stronger halogen bonding interactions and potentially different reactivity and biological activity .
Properties
CAS No. |
827033-87-4 |
|---|---|
Molecular Formula |
C18H31I |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
7-iodo-9-prop-2-enylidenepentadec-7-ene |
InChI |
InChI=1S/C18H31I/c1-4-7-9-11-14-17(13-6-3)16-18(19)15-12-10-8-5-2/h6,13,16H,3-5,7-12,14-15H2,1-2H3 |
InChI Key |
JINOUXDUAIXDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC=C)C=C(CCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


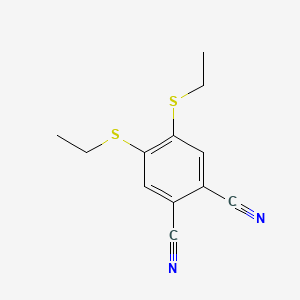
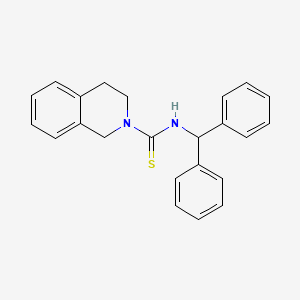
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
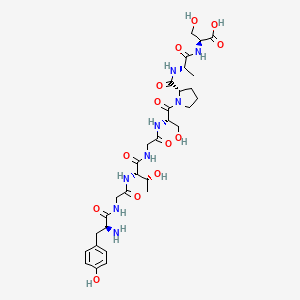
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
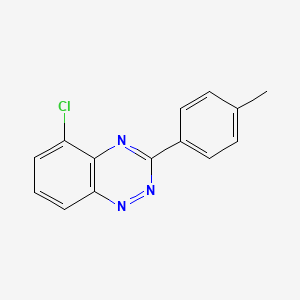
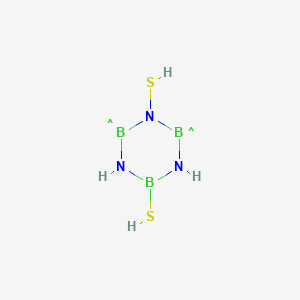
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
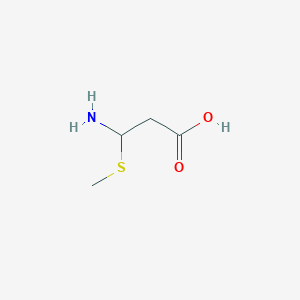
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
